molecular formula C18H17F3 B12533426 1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene CAS No. 821799-45-5

1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene

Cat. No.: B12533426
CAS No.: 821799-45-5
M. Wt: 290.3 g/mol
InChI Key: KUKNZWRFISQIFH-UHFFFAOYSA-N
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Description

1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene is a complex organic compound characterized by the presence of trifluoromethyl groups and a pent-2-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene typically involves the reaction of benzene derivatives with trifluoromethylated alkenes. One common method includes the use of hexafluoropropene as a starting material, which undergoes a series of reactions including halogenation and coupling reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated ketones, carboxylic acids, and various substituted benzene derivatives .

Scientific Research Applications

1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups and the pent-2-ene backbone contribute to its high stability, reactivity, and potential for diverse applications .

Properties

CAS No.

821799-45-5

Molecular Formula

C18H17F3

Molecular Weight

290.3 g/mol

IUPAC Name

[5-phenyl-3-(trifluoromethyl)pent-2-enyl]benzene

InChI

InChI=1S/C18H17F3/c19-18(20,21)17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2

InChI Key

KUKNZWRFISQIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=CCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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